1-(5,6-Dimethoxyquinolin-8-yl)ethanone
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Overview
Description
1-(5,6-Dimethoxyquinolin-8-yl)ethanone is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is characterized by a quinoline ring substituted with methoxy groups at positions 5 and 6, and an ethanone group at position 8. This compound is typically a yellow solid and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves several steps, typically starting with the quinoline ring formation followed by the introduction of methoxy groups and the ethanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Quinoline Ring Formation: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methoxy Group Introduction: Methoxylation can be performed using methanol and a suitable catalyst.
Ethanone Group Addition: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5,6-Dimethoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-(5,6-Dimethoxyquinolin-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis. In cancer research, it may exert effects by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
1-(5,6-Dimethoxyquinolin-8-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the methoxy and ethanone groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure. The presence of methoxy and ethanone groups in this compound imparts unique chemical and biological properties, distinguishing it from these related compounds.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(5,6-dimethoxyquinolin-8-yl)ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)10-7-11(16-2)13(17-3)9-5-4-6-14-12(9)10/h4-7H,1-3H3 |
InChI Key |
IEHAPYMPTVCHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=C1N=CC=C2)OC)OC |
Origin of Product |
United States |
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